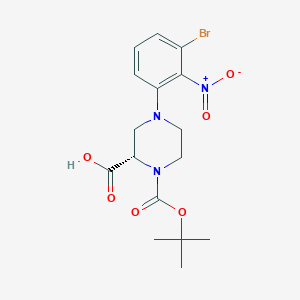
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Protection: Introduction of the tert-butoxy-carbonyl group to protect the amine functionality.
Carboxylation: Addition of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3-Bromo-2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine: Lacks the carboxylic acid group.
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of (S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butoxy-carbonyl group provides protection for the amine functionality, allowing for selective reactions at other sites of the molecule.
Properties
Molecular Formula |
C16H20BrN3O6 |
|---|---|
Molecular Weight |
430.25 g/mol |
IUPAC Name |
(2S)-4-(3-bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-8-7-18(9-12(19)14(21)22)11-6-4-5-10(17)13(11)20(24)25/h4-6,12H,7-9H2,1-3H3,(H,21,22)/t12-/m0/s1 |
InChI Key |
OLPPKNNKFYWSJA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C(=CC=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















